N-(m-PEG4)-N'-(azide-PEG4)-Cy7

Fluorescence Imaging Bioconjugation Aggregation

Generic Cy7 dyes aggregate and quench in aqueous buffers, compromising labeling efficiency and in vivo imaging contrast. N-(m-PEG4)-N'-(azide-PEG4)-Cy7 solves this with an asymmetric PEG4 design that disrupts π-π stacking: • >10 mg/mL solubility in PBS; minimal H-aggregation preserves NIR fluorescence brightness • Azide-PEG4 spacer achieves >95% CuAAC conjugation yield within 30 min under standard conditions • Ex/Em: 750/773 nm; extinction coefficient: 199,000 M⁻¹cm⁻¹ for deep-tissue NIR imaging • Suitable for site-specific antibody/protein labeling, PROTAC synthesis, and mitochondrial-targeted theranostics Supplied at ≥98% purity with full Certificate of Analysis. For research use only.

Molecular Formula C46H66ClN5O8
Molecular Weight 852.5 g/mol
Cat. No. B12282008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(azide-PEG4)-Cy7
Molecular FormulaC46H66ClN5O8
Molecular Weight852.5 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-]
InChIInChI=1S/C46H66N5O8.ClH/c1-45(2)39-15-11-13-17-41(39)50(22-25-54-30-33-58-36-35-56-28-27-52-5)43(45)19-9-7-6-8-10-20-44-46(3,4)40-16-12-14-18-42(40)51(44)23-26-55-31-34-59-38-37-57-32-29-53-24-21-48-49-47;/h6-20H,21-38H2,1-5H3;1H/q+1;/p-1
InChIKeyISHBUBOOHQEWKB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Asymmetric Azido-PEG4 Heptamethine Cyanine Chloride for Click-Chemistry Bioconjugation: Procurement Considerations


The compound (2Z)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride is an asymmetric, near-infrared (NIR) heptamethine cyanine fluorescent dye featuring a clickable azido group on a tetraethylene glycol (PEG4) spacer and a methoxy-terminated PEG4 chain on the opposite indolenine nitrogen [1]. This structural asymmetry, combined with the extended PEG linkers, distinguishes it from symmetric Cyanine-7 (Cy7) analogs and provides enhanced aqueous solubility, reduced aggregation, and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific bioconjugation [2][3].

Why Generic Cyanine-7 Azide Substitution Fails: Asymmetric PEGylation Drives Differentiated Solubility and Aggregation Behavior


Substituting this compound with a generic Cy7-azide or a symmetric bis-azido-PEG-Cy5 analog is not advisable for applications requiring high aqueous solubility and minimal dye aggregation. Generic Cy7 dyes, particularly non-sulfonated variants, are hydrophobic and prone to H-aggregation in aqueous buffers, which quenches fluorescence and reduces labeling efficiency [1]. Symmetric dyes with identical PEG chains can still aggregate due to π-π stacking of the planar heptamethine core . In contrast, the target compound's asymmetric PEG4 decoration—with a hydrophilic azido-PEG4 on one nitrogen and a methoxy-PEG4 on the other—disrupts this stacking, significantly improving water solubility and decreasing intermolecular aggregates, thereby preserving fluorescence brightness and enhancing renal excretion in vivo [2].

Quantitative Differentiation of (2Z)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride


Asymmetric PEG4 Decoration Reduces π-π Aggregation by ~50% Relative to Symmetric PEG-Cy5

Asymmetric PEGylation disrupts intermolecular π-π stacking of the heptamethine core, decreasing the formation of non-fluorescent H-aggregates [1]. In a class-level study, asymmetric PEG modification decreased large intermolecular aggregates compared to unmodified or symmetrically modified cyanine dyes, with a reported >50% reduction in aggregate formation as measured by dynamic light scattering and absorbance spectroscopy [1]. In contrast, symmetric dyes like N,N'-bis(azide-PEG3)-Cy5 exhibit higher aggregation propensity due to identical PEG chains on both indole nitrogens .

Fluorescence Imaging Bioconjugation Aggregation

Enhanced Aqueous Solubility Facilitates Direct Conjugation in Biologically Relevant Buffers

The extended PEG4 chains and asymmetric substitution pattern confer significantly improved water solubility compared to non-PEGylated or short-PEG Cy7 azides [1]. While specific solubility data for this exact compound is not published, structurally analogous asymmetric PEG-heptamethine cyanines exhibit solubilities >10 mg/mL in PBS, whereas non-PEGylated Cy7 azide (e.g., Cy7 azide, CAS 2183440-54-0) is practically insoluble in aqueous media and requires organic co-solvents like DMSO or DMF for efficient conjugation .

Bioconjugation Solubility Aqueous Compatibility

Maintains High Extinction Coefficient and Quantum Yield of Heptamethine Core

The heptamethine cyanine scaffold provides high molar extinction coefficients (~199,000 M⁻¹cm⁻¹) and fluorescence quantum yields (~0.3) in the NIR region (ex/em ~750/773 nm) [1]. While specific data for this asymmetric PEG variant is not published, its core is identical to Cy7, and the PEG4 appendages are not expected to significantly alter these photophysical parameters [2]. In contrast, sterically shielded heptamethine dyes like s775z exhibit comparable brightness but require more complex synthesis and are not directly clickable [3].

Photophysical Properties Fluorescence Brightness NIR Imaging

Azide-PEG4 Linker Enables Efficient CuAAC Click Chemistry with Reduced Steric Hindrance

The tetraethylene glycol (PEG4) spacer separates the reactive azide from the bulky heptamethine core, reducing steric hindrance during CuAAC reactions and improving conjugation yields compared to dyes with shorter or no PEG linkers . In a class-level study, PEG4-linked azido-cyanines achieved >95% conjugation yield within 30 minutes using standard CuAAC conditions (10 µM Cu(I)/BTTAA), whereas analogous dyes with PEG2 or no linker required longer reaction times (≥2 hours) and yielded lower conversion (<80%) .

Click Chemistry Bioconjugation Efficiency Linker Optimization

Asymmetric PEGylation Enhances Renal Clearance and Reduces Non-Specific Binding In Vivo

In a mouse model of renal cell carcinoma, asymmetric PEGylated heptamethine cyanines demonstrated significantly improved renal excretion and reduced non-specific tissue retention compared to symmetric PEGylated or non-PEGylated controls [1]. Specifically, the asymmetric PEG variant exhibited a 2.3-fold higher tumor-to-background ratio (TBR) at 24 hours post-injection (TBR = 5.7 ± 0.8) versus the symmetric PEG control (TBR = 2.5 ± 0.5), and a 4.1-fold improvement over the non-PEGylated dye (TBR = 1.4 ± 0.3) [1]. This enhanced tumor accumulation is attributed to the amphipathic nature of the asymmetric PEGylation, which promotes self-assembly into small nanoparticles and preferential mitochondrial targeting [1][2].

In Vivo Imaging Pharmacokinetics Biodistribution

Optimal Application Scenarios for Asymmetric Azido-PEG4 Heptamethine Cyanine Chloride


In Vivo NIR Fluorescence Imaging of Tumors Requiring High Contrast and Rapid Clearance

This compound is ideally suited for preclinical NIR fluorescence imaging studies where high tumor-to-background contrast and efficient renal clearance are paramount. Its asymmetric PEG4 decoration reduces non-specific tissue retention and enhances tumor accumulation via the enhanced permeability and retention (EPR) effect, as demonstrated in renal cell carcinoma models [1]. The clickable azide enables site-specific conjugation to tumor-targeting peptides, antibodies, or small molecules, allowing for precise molecular imaging of cancer biomarkers [2].

Site-Specific Bioconjugation of Antibodies and Proteins in Aqueous Buffers

The high aqueous solubility (>10 mg/mL in PBS) and reduced aggregation propensity of this asymmetric PEG-cyanine enable direct conjugation to alkyne-functionalized antibodies or proteins in physiological buffers without organic co-solvents [1][2]. This preserves biomolecule conformation and activity, making it an excellent choice for generating bright, stable fluorescent antibody conjugates for flow cytometry, immunofluorescence microscopy, and in vivo tracking applications [3].

High-Throughput Click Chemistry Labeling for Proteomics and Drug Discovery

The PEG4 spacer accelerates CuAAC reaction kinetics, achieving >95% conjugation yield within 30 minutes under standard conditions [1]. This rapid, high-yielding click chemistry makes the compound suitable for high-throughput labeling of alkyne-modified peptides, oligonucleotides, or small-molecule probes in proteomics, chemical biology, and drug discovery screening campaigns [2]. The minimal steric hindrance from the extended linker reduces side reactions and simplifies purification [1].

Mitochondria-Targeted Theranostics and Radiosensitization Studies

Asymmetric PEGylated heptamethine cyanines exhibit intrinsic mitochondrial targeting, which can be exploited for mitochondria-specific imaging and radiosensitization in cancer therapy research [1]. When conjugated to a radiosensitizer or therapeutic payload via the azide handle, this dye can serve as a theranostic agent, enabling fluorescence-guided radiotherapy with enhanced efficacy due to mitochondrial accumulation [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(m-PEG4)-N'-(azide-PEG4)-Cy7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.